(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol
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Overview
Description
(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. This compound features a cyclopropyl group with a hydroxymethyl substituent and a piperidin-4-yl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol typically involves the following steps:
Cyclopropanation: The starting material, cyclopropane, undergoes a hydroxymethylation reaction to introduce the hydroxymethyl group.
Piperidine Formation: Piperidine is synthesized through a cyclization reaction of a suitable precursor, such as 4-aminobutan-1-ol.
Coupling Reaction: The hydroxymethylcyclopropyl group is then coupled with the piperidin-4-yl group using a suitable coupling reagent, such as a carbodiimide or a peptide coupling agent.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: The major products include cyclopropyl carboxylic acid and cyclopropyl aldehyde.
Reduction: The reduction products are typically cyclopropylmethanol and piperidine derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated derivatives of the compound.
Scientific Research Applications
(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can act as a nucleophile, while the piperidin-4-yl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparison with Similar Compounds
(1-(Hydroxymethyl)cyclopropyl)(piperidin-4-yl)methanol can be compared with other similar compounds, such as:
4-Piperidinemethanol: This compound lacks the cyclopropyl group and has different chemical properties and applications.
1-Methyl-4-piperidinemethanol: This compound has a methyl group instead of the hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development can unlock its full potential and lead to new discoveries and innovations.
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclopropyl]-piperidin-4-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-7-10(3-4-10)9(13)8-1-5-11-6-2-8/h8-9,11-13H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSJFHBQFGJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2(CC2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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